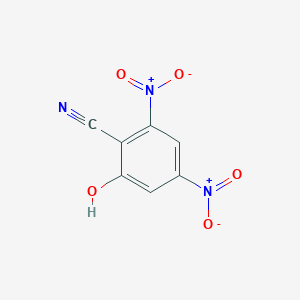![molecular formula C12H17NO B14473467 1-[(Benzyloxy)methyl]pyrrolidine CAS No. 67232-23-9](/img/structure/B14473467.png)
1-[(Benzyloxy)methyl]pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Benzyloxy)methyl]pyrrolidine is an organic compound that features a pyrrolidine ring substituted with a benzyloxy methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Benzyloxy)methyl]pyrrolidine typically involves the reaction of pyrrolidine with benzyl chloromethyl ether under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the pyrrolidine ring attacks the electrophilic carbon of the benzyl chloromethyl ether, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions: 1-[(Benzyloxy)methyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the benzyloxy group, yielding pyrrolidine.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Pyrrolidine.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(Benzyloxy)methyl]pyrrolidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(Benzyloxy)methyl]pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzyloxy group can enhance the compound’s ability to cross biological membranes, increasing its bioavailability.
Comparison with Similar Compounds
Pyrrolidine: The parent compound without the benzyloxy group.
N-Benzylpyrrolidine: A similar compound where the benzyl group is directly attached to the nitrogen atom.
Benzyloxyethylamine: A compound with a similar benzyloxy group but different core structure.
Uniqueness: 1-[(Benzyloxy)methyl]pyrrolidine is unique due to the presence of both the pyrrolidine ring and the benzyloxy group, which confer distinct chemical properties and potential biological activities. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
67232-23-9 |
|---|---|
Molecular Formula |
C12H17NO |
Molecular Weight |
191.27 g/mol |
IUPAC Name |
1-(phenylmethoxymethyl)pyrrolidine |
InChI |
InChI=1S/C12H17NO/c1-2-6-12(7-3-1)10-14-11-13-8-4-5-9-13/h1-3,6-7H,4-5,8-11H2 |
InChI Key |
JHMKKNJCOSITDU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)COCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Isocyanato-2-[(4-isocyanatophenyl)methyl]benzene;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene;2-methyloxirane;oxirane;propane-1,2-diol](/img/structure/B14473390.png)
![2-[Acetyl-[(4-nitrophenyl)methyl]amino]benzoic acid](/img/structure/B14473401.png)
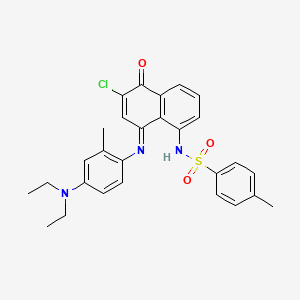
![6-{[Methyl(naphthalen-1-yl)amino]methyl}pteridine-2,4-diamine](/img/structure/B14473411.png)
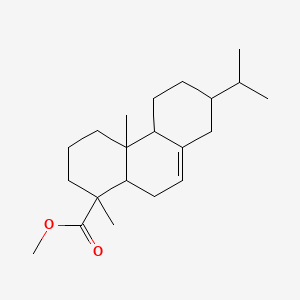
![2-{2-[(1-Bromo-2-phenylpropan-2-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B14473419.png)
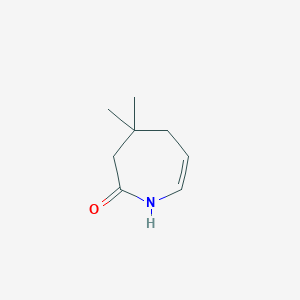

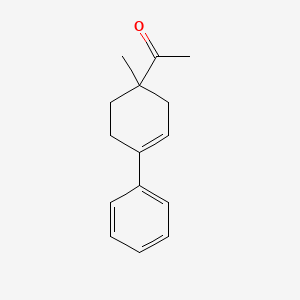
![3-[(E)-2-[(E)-2-pyridin-3-ylethenyl]sulfonylethenyl]pyridine](/img/structure/B14473441.png)
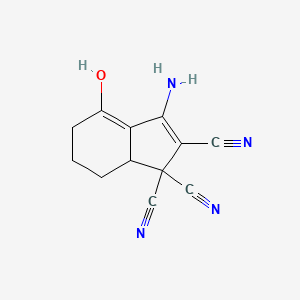
![2-[(E)-(2-Chlorophenyl)diazenyl]-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium iodide](/img/structure/B14473454.png)

